REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[C:7](Cl)[N:6]=[C:5]([Cl:10])[N:4]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O>[Cl:10][C:5]1[N:4]=[C:3]([CH2:2][Cl:1])[CH:8]=[C:7]([F:11])[N:6]=1 |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC(=NC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)CCl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |